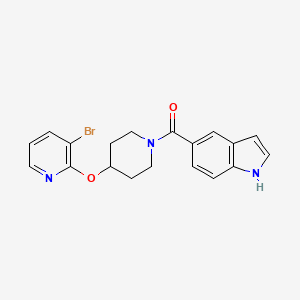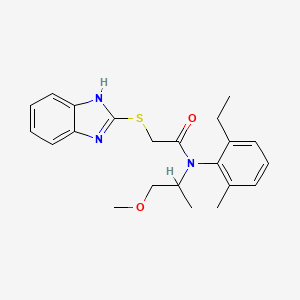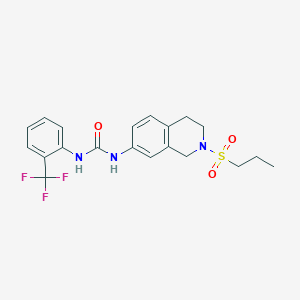
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CDK9 inhibitor belongs to the class of small-molecule inhibitors that selectively target cyclin-dependent kinases (CDKs), a family of proteins that regulate the cell cycle and transcriptional processes. The purpose of
Aplicaciones Científicas De Investigación
Imaging in Parkinson's Disease
- PET Imaging Agent : A study by Wang et al. (2017) synthesized a compound related to 1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea, aimed at developing PET imaging agents for Parkinson's disease. This could potentially aid in the diagnosis and monitoring of the disease.
Synthesis and Chemical Properties
- Cyclocondensation Reactions : Bonacorso et al. (2003) explored the cyclocondensation reaction of related compounds, contributing to the understanding of the chemical synthesis and properties of such urea derivatives [Bonacorso et al. (2003)].
Pharmacological Applications
- Anticonvulsant Activity : Thakur et al. (2017) investigated derivatives for their anticonvulsant activity, finding some to be effective in protecting against convulsions [Thakur et al. (2017)].
- Cancer Treatment : Research by Gil et al. (2021) on a related compound, AKF-D52, revealed its potential as a therapeutic agent for lung cancer due to its apoptosis-inducing properties in cancer cells [Gil et al. (2021)].
Antimicrobial Properties
- Antimicrobial Evaluation : Rani et al. (2014) synthesized novel imidazole ureas/carboxamides, including derivatives with potential antimicrobial properties [Rani et al. (2014)].
Antitumor Activity
- Antitumor/Anticancer Activity : Venkateshwarlu et al. (2014) synthesized a series of compounds with potential antitumor and anticancer activities [Venkateshwarlu et al. (2014)].
Catalysis and Synthesis
- Synthesis and Catalysis : Jawale et al. (2011) developed a multi-step synthetic protocol for new dihydropyrimidinones, demonstrating the versatility of these compounds in chemical synthesis [Jawale et al. (2011)].
Biological and Pharmacological Studies
- Cytokinin-like Activity : Ricci and Bertoletti (2009) discussed urea derivatives as positive regulators of cell division and differentiation in plants [Ricci & Bertoletti (2009)].
- Antioxidant Activity : George et al. (2010) synthesized compounds to evaluate their antioxidant activity [George et al. (2010)].
Enzyme Inhibition and Anticancer Properties
- Chk1 Kinase Inhibition : Wang et al. (2005) reported on the synthesis of inhibitors with potent and selective properties against Chk1 kinase, showing potential applications in cancer therapy [Wang et al. (2005)].
- Anti-inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) synthesized new derivatives with potential as anti-inflammatory and analgesic agents [Abu-Hashem et al. (2020)].
Neuropharmacology
- Anticancer Agents : Feng et al. (2020) developed new anticancer agents based on diaryl urea derivatives [Feng et al. (2020)].
- Orexin-1 Receptor Antagonism : Bonaventure et al. (2015) explored a selective orexin-1 receptor antagonist, contributing to the understanding of stress-induced hyperarousal and its potential treatments [Bonaventure et al. (2015)].
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-11-16(12(2)21-17(20-11)24-6-8-27-9-7-24)23-18(25)22-14-10-13(19)4-5-15(14)26-3/h4-5,10H,6-9H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWZDAKBORSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)
![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)


![N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2799898.png)
![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)


![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)


![N-(4-isopropylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2799909.png)
![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)